1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine
Overview
Description
1-(Mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a mesitylsulfonyl group and a 4-methoxybenzyl group attached to the piperazine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with mesitylene (1,3,5-trimethylbenzene) and 4-methoxybenzyl chloride.
Sulfonylation: Mesitylene is sulfonylated using chlorosulfonic acid to form mesitylsulfonyl chloride.
Nucleophilic Substitution: The mesitylsulfonyl chloride is then reacted with piperazine to form 1-(mesitylsulfonyl)piperazine.
Alkylation: Finally, 1-(mesitylsulfonyl)piperazine is alkylated with 4-methoxybenzyl chloride to yield this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-(Mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-(Mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The mesitylsulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biological molecules. The piperazine ring provides a scaffold for binding to specific targets, while the 4-methoxybenzyl group can enhance the compound’s affinity and selectivity.
Comparison with Similar Compounds
1-(Mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine can be compared with other piperazine derivatives such as:
1-(Benzyl)piperazine: Lacks the mesitylsulfonyl group, resulting in different chemical reactivity and biological activity.
1-(4-Methoxybenzyl)piperazine: Similar structure but without the mesitylsulfonyl group, leading to variations in its applications and properties.
1-(Mesitylsulfonyl)piperazine: Contains the mesitylsulfonyl group but lacks the 4-methoxybenzyl group, affecting its overall chemical behavior and uses.
The unique combination of the mesitylsulfonyl and 4-methoxybenzyl groups in this compound imparts distinct properties that make it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16-13-17(2)21(18(3)14-16)27(24,25)23-11-9-22(10-12-23)15-19-5-7-20(26-4)8-6-19/h5-8,13-14H,9-12,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZAGSYQNQCDDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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